(2-Cyclohexyl-1,3-oxazol-4-yl)methanol

Medicinal Chemistry Lipophilicity Structure-Activity Relationship

Distinguished by its 2-cyclohexyl substituent (clogP=1.9), this oxazole-4-methanol building block delivers critical lipophilicity and steric bulk for optimizing CNS/cytosolic target engagement in medicinal chemistry. The 4-hydroxymethyl handle enables rapid diversification for SAR and chemical probe synthesis. Ensure assay fidelity—avoid inactive 2-methyl/phenyl analogs.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
Cat. No. B13245012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Cyclohexyl-1,3-oxazol-4-yl)methanol
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=NC(=CO2)CO
InChIInChI=1S/C10H15NO2/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h7-8,12H,1-6H2
InChIKeyZGEPJIIABIHLIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of (2-Cyclohexyl-1,3-oxazol-4-yl)methanol (CAS 1448866-05-4): A Versatile Oxazole Building Block for Advanced Synthesis


(2-Cyclohexyl-1,3-oxazol-4-yl)methanol (CAS 1448866-05-4) is a heterocyclic building block featuring a cyclohexyl substituent at the 2-position and a hydroxymethyl group at the 4-position of the 1,3-oxazole ring. With a molecular formula of C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol, this compound is characterized by its balanced lipophilicity (clogP = 1.9) [1] and is commercially available in research-grade purity (typically 95%) . The cyclohexyl moiety imparts significant steric bulk and enhanced lipophilicity compared to smaller alkyl or aromatic substituents, making this compound a valuable intermediate in medicinal chemistry and organic synthesis where precise modulation of physicochemical properties is required .

Why Generic Oxazole Methanol Analogs Cannot Simply Replace (2-Cyclohexyl-1,3-oxazol-4-yl)methanol in Structure-Activity Studies


The 2-position substituent on the 1,3-oxazole scaffold is a critical determinant of physicochemical properties such as lipophilicity, solubility, and membrane permeability, which in turn directly influence binding affinity, metabolic stability, and overall pharmacokinetic profile in drug discovery programs . Simple substitution of the cyclohexyl group in (2-Cyclohexyl-1,3-oxazol-4-yl)methanol with a smaller alkyl (e.g., methyl) or a planar aromatic (e.g., phenyl) moiety drastically alters the molecule's logP and steric profile, thereby compromising the intended structure-activity relationship (SAR) and potentially leading to false-negative or false-positive results in biological assays . The quantifiable differences in key molecular properties, detailed below, demonstrate why this specific compound cannot be considered interchangeable with its in-class analogs.

Quantitative Differentiation of (2-Cyclohexyl-1,3-oxazol-4-yl)methanol: Evidence-Based Advantages Over Closest Analogs


Lipophilicity Comparison: 2-Cyclohexyl vs. 2-Methyl and 2-Phenyl Substituted Oxazole Methanols

(2-Cyclohexyl-1,3-oxazol-4-yl)methanol exhibits a calculated partition coefficient (clogP) of 1.9, which is 2.85 log units higher than the 2-methyl analog and 0.8 log units higher than the 2-phenyl analog [1][2]. This elevated lipophilicity, conferred by the cyclohexyl substituent, is expected to enhance passive membrane permeability and influence the compound's distribution and target engagement profile in cellular and in vivo models.

Medicinal Chemistry Lipophilicity Structure-Activity Relationship

Molecular Weight and Steric Bulk: Implications for Binding Site Complementarity

The molecular weight of (2-Cyclohexyl-1,3-oxazol-4-yl)methanol is 181.23 g/mol, representing a 60% increase over the 2-methyl analog (113.11 g/mol) and a 3% increase over the 2-phenyl analog (175.18 g/mol) [1][2]. The cyclohexyl group introduces significantly greater steric bulk (as measured by molecular weight and volume) which can be strategically employed to fill hydrophobic pockets in protein binding sites, potentially improving binding affinity and selectivity over smaller or less bulky substituents.

Medicinal Chemistry Molecular Recognition Structure-Based Design

Synthetic Accessibility: Class-Level Yields for Cyclohexyl-Containing Oxazoles

While specific yield data for the target compound is not publicly available, a closely related analog, (2-Cyclohexyl-5-methyl-1,3-oxazol-4-yl)methanol, can be synthesized with yields reaching upwards of 85% via cyclization reactions starting from cyclohexylamine and 2-bromo derivatives . This class-level inference suggests that the cyclohexyl substituent is compatible with robust, high-yielding synthetic protocols, making the target compound a viable and economically attractive intermediate for multi-step syntheses.

Synthetic Chemistry Process Development Yield Optimization

Research-Grade Purity and Quality Assurance: Vendor-Supplied Batch Data

Commercial suppliers of (2-Cyclohexyl-1,3-oxazol-4-yl)methanol provide the compound at a standard purity of 95% and offer batch-specific quality assurance data including NMR, HPLC, and GC analyses . While purity alone is not a unique differentiator, the availability of verified analytical data for this specific CAS number ensures reproducibility in research and minimizes the risk of variability associated with alternative, less well-characterized building blocks.

Analytical Chemistry Quality Control Procurement

Optimal Research and Industrial Applications for (2-Cyclohexyl-1,3-oxazol-4-yl)methanol Based on Quantitative Differentiation


Medicinal Chemistry: Hit-to-Lead Optimization for CNS and Intracellular Targets

The elevated lipophilicity (clogP = 1.9) and increased steric bulk of (2-Cyclohexyl-1,3-oxazol-4-yl)methanol compared to its methyl and phenyl analogs [1] position this compound as an ideal building block for designing ligands targeting the central nervous system (CNS) or intracellular proteins. The cyclohexyl substituent enhances passive membrane permeability, a prerequisite for crossing the blood-brain barrier or accessing cytosolic targets, thereby improving the likelihood of identifying potent and cell-active hits in early-stage drug discovery campaigns.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

The quantifiable difference in molecular weight and steric profile (181.23 g/mol) relative to smaller oxazole fragments allows this compound to serve as a privileged fragment or as a starting point for scaffold hopping. It enables the exploration of hydrophobic subpockets in target proteins that cannot be accessed by less bulky 2-methyl or 2-phenyl substituted oxazole fragments, potentially uncovering novel binding modes and improving target selectivity.

Chemical Biology: Development of Functionalized Probes and Activity-Based Probes

The presence of a primary alcohol handle at the 4-position provides a convenient site for further functionalization (e.g., conversion to aldehyde, carboxylic acid, or attachment of biotin/fluorophore linkers) . When coupled with the lipophilic cyclohexyl group, this enables the synthesis of cell-permeable chemical probes for studying intracellular processes, where simpler, less lipophilic analogs may fail to achieve adequate cellular uptake.

Process Chemistry and Parallel Synthesis Libraries

Supported by class-level evidence of high-yielding synthetic routes (up to 85% for related compounds) , this building block is well-suited for incorporation into parallel synthesis libraries aimed at exploring chemical space around lipophilic, sterically demanding oxazole cores. Its reliable commercial availability with batch-specific analytical data (95% purity) minimizes synthetic risk and ensures consistency across multi-step library production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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